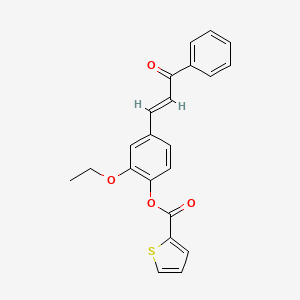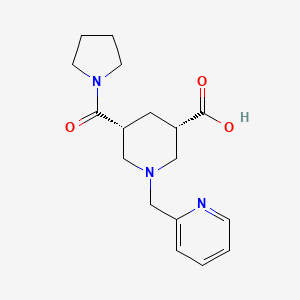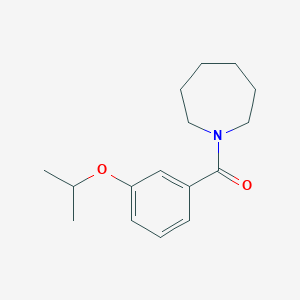
2-ethoxy-4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-thiophenecarboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EPPPT and has been found to have interesting properties that make it a promising candidate for use in various fields of research.
Mécanisme D'action
The mechanism of action of EPPPT is still not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target biomolecule. This bond formation leads to a change in the photophysical properties of EPPPT, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
EPPPT has been found to have minimal toxicity and is generally considered to be safe for use in scientific research. However, more research is needed to fully understand the biochemical and physiological effects of this compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EPPPT in scientific research is its high sensitivity and selectivity for detecting specific biomolecules. This makes it a valuable tool for studying various biological processes and pathways. However, there are also some limitations to using EPPPT, such as the need for specialized equipment and expertise to synthesize and use the compound.
Orientations Futures
There are many potential future directions for research involving EPPPT. Some of the most promising areas of research include the development of new methods for synthesizing and purifying the compound, the optimization of its photophysical properties, and the exploration of its potential applications in various fields of scientific research. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of EPPPT on living organisms.
Méthodes De Synthèse
The synthesis of EPPPT involves a series of steps that require specialized equipment and expertise. One of the most common methods for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between a 2-bromo-4-ethoxyphenyl and a 2-thiophenecarboxylic acid derivative. This reaction yields the desired EPPPT product, which can then be purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
EPPPT has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research involves the use of EPPPT as a fluorescent probe for detecting and imaging biological molecules. This compound has been found to have excellent photophysical properties, which make it a highly sensitive and selective probe for detecting specific biomolecules in complex biological samples.
Propriétés
IUPAC Name |
[2-ethoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4S/c1-2-25-20-15-16(10-12-18(23)17-7-4-3-5-8-17)11-13-19(20)26-22(24)21-9-6-14-27-21/h3-15H,2H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDKLAVIRKZWSM-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-furyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5459276.png)
![7-(3-chlorophenyl)-4-{2-[ethyl(methyl)amino]propanoyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5459286.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(methylthio)acetamide](/img/structure/B5459291.png)

![N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5459294.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B5459298.png)
![(3S*,4S*)-1-({1-[(3,4-dimethylphenyl)amino]cyclohexyl}carbonyl)piperidine-3,4-diol](/img/structure/B5459306.png)


![methyl 7-[3-chloro-4-(trifluoromethyl)phenyl]-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5459342.png)
![1-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5459362.png)

![3-{2-[ethyl(isopropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5459376.png)
![1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline](/img/structure/B5459382.png)